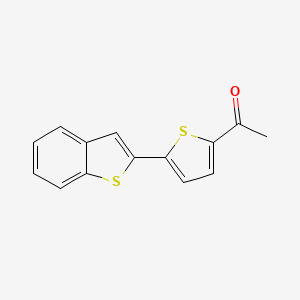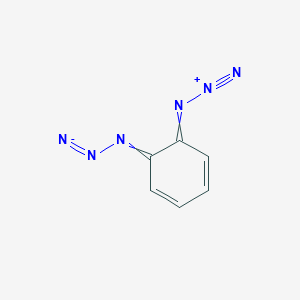![molecular formula C22H4Br14O4 B14138126 Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate CAS No. 94441-98-2](/img/structure/B14138126.png)
Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate: is a highly brominated organic compound. It is primarily used as a flame retardant due to its high bromine content, which imparts excellent fire-resistant properties. This compound is often utilized in various polymeric materials to enhance their flame retardancy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate typically involves the bromination of precursor compounds. The process generally includes the following steps:
Bromination of Benzene Derivatives: The initial step involves the bromination of benzene derivatives to form pentabromophenyl compounds. This is achieved by reacting benzene with bromine in the presence of a catalyst such as aluminum chloride (AlCl3).
Esterification: The brominated benzene derivatives are then esterified with tetrabromobenzene-1,4-dicarboxylic acid to form the final product. This reaction is typically carried out in the presence of a dehydrating agent like thionyl chloride (SOCl2) to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the bromination efficiency and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for selective reduction.
Major Products:
Substitution Reactions: The major products are typically less brominated derivatives of the original compound.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry:
Flame Retardants: The compound is extensively used in the development of flame-retardant materials, particularly in polymers like polyethylene, polypropylene, and polystyrene.
Polymer Additives: It is added to polymers to enhance their thermal stability and reduce flammability.
Biology and Medicine:
Toxicology Studies: The compound is studied for its potential toxicological effects and environmental impact due to its persistence and bioaccumulation.
Industry:
Textiles: It is used in textile coatings to impart flame-retardant properties.
Electronics: The compound is incorporated into electronic components to prevent fire hazards.
作用機序
The flame-retardant properties of Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate are primarily due to the release of bromine radicals during thermal decomposition. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a char layer on the material’s surface, which acts as a barrier to heat and oxygen, further preventing combustion.
類似化合物との比較
1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane: Another highly brominated flame retardant with similar applications.
Decabromodiphenyl ether: A widely used flame retardant with a similar bromine content but different chemical structure.
Uniqueness:
Thermal Stability: Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate exhibits higher thermal stability compared to some other brominated flame retardants.
Environmental Impact: It is considered to have a lower environmental impact compared to decabromodiphenyl ether due to its reduced tendency to bioaccumulate.
特性
CAS番号 |
94441-98-2 |
|---|---|
分子式 |
C22H4Br14O4 |
分子量 |
1450.9 g/mol |
IUPAC名 |
bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H4Br14O4/c23-7-3(8(24)16(32)19(35)15(7)31)1-39-21(37)5-11(27)13(29)6(14(30)12(5)28)22(38)40-2-4-9(25)17(33)20(36)18(34)10(4)26/h1-2H2 |
InChIキー |
RIYVASNPCAGQKQ-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2=C(C(=C(C(=C2Br)Br)C(=O)OCC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


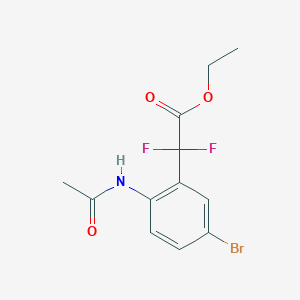
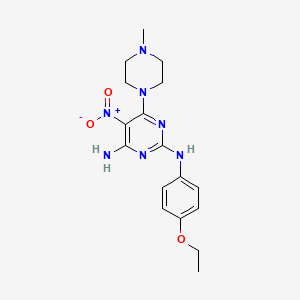
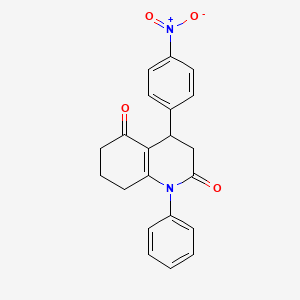
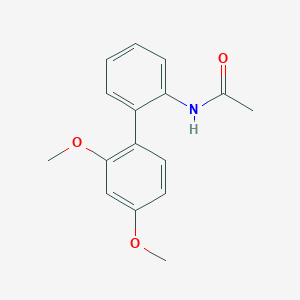
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
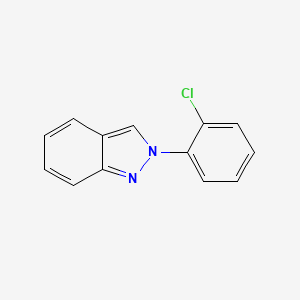
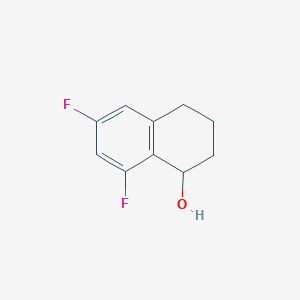

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

